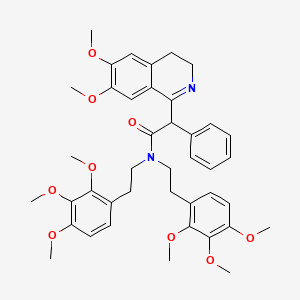
Pinokalant
Übersicht
Beschreibung
Es hat in In-vivo-Experimenten ein erhebliches Potenzial gezeigt, das kortikale Infarktvolumen zu reduzieren, den metabolischen und elektrophysiologischen Status der ischämischen Penumbra-Region zu verbessern und die Größe von Läsionen auf Magnetresonanzbildern in der akuten Phase nach Verschluss der mittleren Hirnarterie bei Ratten zu reduzieren . Pinokalant wird auch als potenzieller Inhibitor für die SARS-CoV-2-Protease untersucht .
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für Pinokalant sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound ein komplexes Molekül mit der Summenformel C41H48N2O9 und einem Molekulargewicht von 712,83 g/mol ist . Industrielle Produktionsmethoden für this compound dürften mehrstufige organische Syntheseprozesse umfassen, einschließlich der Bildung von Isochinolineacetamid-Derivaten und der Einarbeitung mehrerer Methoxygruppen.
Analyse Chemischer Reaktionen
Pinokalant durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen durchlaufen, bei denen Methoxygruppen möglicherweise in Hydroxylgruppen umgewandelt werden.
Reduktion: Reduktionsreaktionen können Carbonylgruppen möglicherweise in Alkohole umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen wie Methoxygruppen durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pinokalant hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Forschungswerkzeug verwendet, um die Hemmung von Kationenkanälen und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf das kortikale Infarktvolumen und ischämische Penumbra-Regionen in Tiermodellen zu untersuchen.
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf Kationenkanäle und verwandte Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es nicht-selektive Kationenkanäle hemmt. Diese Hemmung führt zu einer Reduktion des kortikalen Infarktvolumens und einer Verbesserung des metabolischen und elektrophysiologischen Status der ischämischen Penumbra-Region . Die molekularen Ziele von this compound umfassen transienten Rezeptorpotentialkanäle und andere nicht-selektive Kationenkanäle. Die an seinem Wirkmechanismus beteiligten Signalwege hängen mit der Regulation des Ionenflusses und der zellulären Homöostase zusammen.
Wirkmechanismus
Pinokalant exerts its effects by inhibiting non-selective cation channels. This inhibition leads to a reduction in cortical infarct volume and improvement in the metabolic and electrophysiological status of the ischemic penumbra region . The molecular targets of this compound include transient receptor potential channels and other non-selective cation channels. The pathways involved in its mechanism of action are related to the regulation of ion flow and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Pinokalant ist einzigartig in seiner breiten Hemmung von nicht-selektiven Kationenkanälen. Ähnliche Verbindungen umfassen:
TRP-Kanal-Inhibitoren: Verbindungen wie TRPC-, TRPM- und TRPV-Inhibitoren teilen ähnliche Wirkmechanismen, können aber unterschiedliche Selektivitätsprofile aufweisen.
SARS-CoV-2-Inhibitoren: Andere SARS-CoV-2-Proteaseinhibitoren wie GS-441524 und Plutavimab haben im Vergleich zu this compound unterschiedliche molekulare Ziele und Wirkmechanismen.
This compound zeichnet sich durch sein doppeltes Potenzial bei der Behandlung von Schlaganfall und der Hemmung von SARS-CoV-2 aus, was es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und die therapeutische Entwicklung macht.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYBTRACMRUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048401 | |
| Record name | Pinokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149759-26-2 | |
| Record name | LOE 908 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinokalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




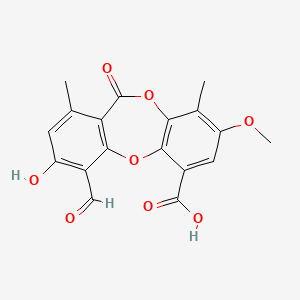
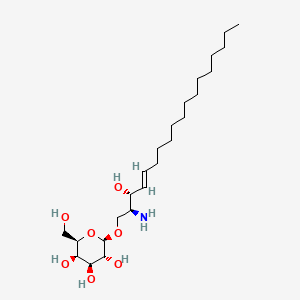

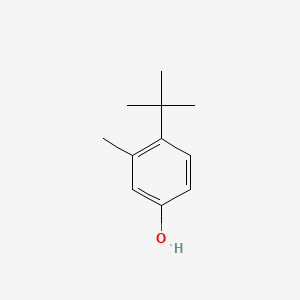




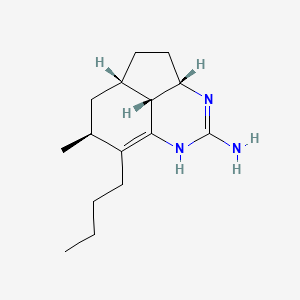
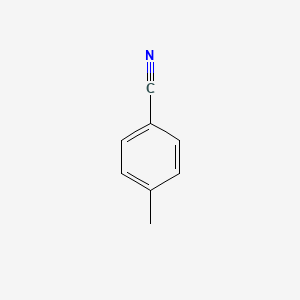
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)

